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Cat. No.: B039710 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3,4-Dimethylphenoxy)acetohydrazide

Foreword: The Imperative of Structural Verification in Modern Chemistry
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a synthesized molecule is the be

all subsequent data rests. A compound's identity, purity, and stability are not mere academic details; they are critical parameters that dictate its biolog

profile, and ultimately, its therapeutic potential. This guide provides a comprehensive, multi-technique spectroscopic analysis of 2-(3,4-
Dimethylphenoxy)acetohydrazide, a molecule representative of scaffolds commonly explored in medicinal chemistry.

Our approach moves beyond a simple recitation of data. We will delve into the causality behind the analytical choices, interpreting the spectral data n

numbers but as a cohesive narrative that, together, tells the complete story of the molecule. By integrating Infrared (IR) Spectroscopy, Nuclear Magne

(NMR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system for structural elucidation, providing researchers with a robu

their own analytical challenges.

The molecular structure of our target compound, 2-(3,4-Dimethylphenoxy)acetohydrazide, is the starting point for our investigation.

Figure 1: Structure of 2-(3,4-Dimethylphenoxy)acetohydrazide.

Infrared (IR) Spectroscopy: Mapping the Functional Groups
Rationale and Principle
IR spectroscopy is our first line of analysis. Its power lies in its ability to quickly and non-destructively identify the functional groups present in a molec

are not static; they vibrate at specific frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic vibrational frequen

signal on the spectrum. For 2-(3,4-Dimethylphenoxy)acetohydrazide, we are specifically looking for the signatures of the hydrazide (-CONHNH₂), e

and substituted aromatic moieties.

Experimental Protocol: KBr Pellet Method
A self-validating protocol ensures reproducibility and minimizes spectral artifacts.

Sample Purity: Ensure the sample is dry and free of solvents. Water and solvent contamination will introduce strong, interfering peaks (e.g., broad -

3400 cm⁻¹).

Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate 

until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or transluc

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A backgr

the empty sample chamber should be run first and automatically subtracted.

Spectral Interpretation: The Vibrational Fingerprint
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The structure of our compound leads us to anticipate several key absorption bands. The hydrazide group is particularly informative, giving rise to mult

vibrations.[1][2][3]

Expected Frequency (cm⁻¹) Vibration Type Functional Group Assignment Commentary

3350 - 3150 N-H Stretch -NH and -NH₂ (Hydrazide)

Often appears as two or more 

peaks, corresponding to asymm

symmetric stretching of the -NH

and the single N-H stretch.[2][3

3100 - 3000 C-H Stretch Aromatic C-H
Characteristic of sp² hybridized

on the phenyl ring.

2980 - 2850 C-H Stretch Aliphatic C-H
Arises from the methyl (-CH₃) a

methylene (-CH₂) groups.

1680 - 1640 C=O Stretch (Amide I) Carbonyl of Hydrazide

This is typically a very strong a

absorption. Its position is indica

electronic environment of the c

group.[1]

1640 - 1590 N-H Bend (Amide II) -NH and -NH₂ Scissoring
A strong band resulting from th

vibration of the N-H bonds.

1610, 1580, 1500, 1450 C=C Stretch Aromatic Ring

A series of sharp peaks, often o

intensity, confirming the presen

benzene ring.[1]

~1240 C-O-C Stretch Aryl-Alkyl Ether

Asymmetric stretching of the et

linkage. This is a key indicator 

phenoxy moiety.

~1050 C-O-C Stretch Aryl-Alkyl Ether Symmetric stretching of the eth

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
Rationale and Principle
While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. It allows us to count the number

distinct protons (¹H NMR) and carbons (¹³C NMR), and crucially, to understand their connectivity through spin-spin coupling. This technique is arguab

tool for unambiguous structure determination of organic molecules in solution.

Experimental Protocol: Sample Preparation
Solvent Choice: Select a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compou

to dissolve polar compounds and slow the exchange rate of labile protons (like N-H), making them easier to observe.

Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube.

Dissolution: Add ~0.6-0.7 mL of the deuterated solvent. Cap the tube and gently agitate until the sample is fully dissolved.

Referencing: The solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is typically used as a secondary reference. Tetramethylsilan

added as an internal standard (0 ppm), but is often unnecessary with modern spectrometers.

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Advanced experiments like DEPT, COSY, and HSQC can be performed to

assignments.

¹H NMR Spectral Interpretation
Based on the structure, we can predict the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton en
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Assignment Expected δ (ppm) Integration Multiplicity Commentary

H-a (-CONHH₂) ~9.2 1H Broad Singlet

Labile proton of the -N

Its chemical shift is co

and temperature-depe

H-b (-CONHNH₂) ~4.3 2H Broad Singlet

Labile protons of the t

NH₂ group. Will excha

D₂O.

H-c, H-d, H-e (Aromatic) 6.7 - 7.0 3H m

The three aromatic pr

appear as a complex 

H-e (adjacent to the e

the most upfield, while

H-d will be distinct sin

narrow doublets due t

positions.

H-f (-O-CH₂-) ~4.5 2H Singlet

These methylene prot

adjacent to an oxygen

carbonyl group, shiftin

downfield. They are c

equivalent and have n

protons, resulting in a

H-g, H-h (Ar-CH₃) ~2.2 6H Singlet

The two methyl group

chemically distinct bu

very similar chemical 

potentially appearing 

singlet integrating to 6

closely spaced single

integrating to 3H.

¹³C NMR Spectral Interpretation
¹³C NMR spectroscopy complements the ¹H data by showing all unique carbon atoms in the molecule.[6][7][8]

Assignment Expected δ (ppm) Commentary

C=O (Carbonyl) ~168
The amide carbonyl carbon is characteristicall

this downfield region.

C-O (Aromatic) ~155
The aromatic carbon directly attached to the e

(C6) is significantly deshielded.

C-H (Aromatic) 112 - 120 The three aromatic CH carbons (C1, C2, C5).

C-C (Aromatic) 130 - 138 The three quaternary aromatic carbons (C3, C

-O-CH₂- (Methylene) ~67
The methylene carbon is deshielded by the ad

oxygen atom.

Ar-CH₃ (Methyls) 18 - 20
The two methyl carbons appear in the typical u

aliphatic region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation
Rationale and Principle
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues derived from its fragm

Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the m
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[9] The mass-to-charge ratio (m/z) of this ion gives us the molecular weight. This high-energy ion is unstable and breaks apart into smaller, more stab

fragments and neutral radicals. Analyzing the masses of these fragments allows us to piece the molecule back together.[10][11]

Experimental Protocol: Electron Ionization (EI)
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a 70 eV electron beam.

Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them 

ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectral Interpretation: Deconstructing the Molecule
The molecular formula of 2-(3,4-Dimethylphenoxy)acetohydrazide is C₁₀H₁₄N₂O₂. Its monoisotopic mass is 194.11 g/mol . We expect to see the mo

m/z = 194. The fragmentation pattern is governed by the cleavage of the weakest bonds and the formation of the most stable carbocations and radica

[C₁₀H₁₄N₂O₂]⁺•
Molecular Ion

m/z = 194

[C₈H₉O]⁺
3,4-Dimethylphenoxy cation

m/z = 121

- •CH₂CONHNH₂

[CH₄N₂O]⁺•
Acetohydrazide radical cation

m/z = 74

- C₈H₁₀•

[C₉H₁₁O₂]⁺
m/z = 151

- •NHNH₂

[C₂H₃N₂O]⁺
m/z = 71

- •OC₈H₁₁

[C₈H₁₀O]⁺•
3,4-Dimethylphenol radical cation

m/z = 122

- CO

Click to download full resolution via product page

Figure 2: Proposed key fragmentation pathways for 2-(3,4-Dimethylphenoxy)acetohydrazide in EI-MS.

m/z Proposed Fragment Structure Neutral Loss Commentary

194 [C₁₀H₁₄N₂O₂]⁺• -
Molecular Ion (M⁺•). Its presen

the molecular weight.

151 [C₉H₁₁O₂]⁺ •NHNH₂
Loss of the terminal amino gro

hydrazide moiety.

122 [C₈H₁₀O]⁺• CH₂N₂O

Cleavage of the ether bond wit

transfer, forming the stable 3,4

dimethylphenol radical cation.

121 [C₈H₉O]⁺ •CH₂CONHNH₂

Alpha-cleavage at the ether ox

resulting in the highly stable 3,4

dimethylphenoxy cation. This is

very prominent peak for pheno

compounds.[12]

74 [CH₄N₂O]⁺• C₈H₁₀•
Cleavage resulting in the aceto

radical cation.

71 [C₂H₃N₂O]⁺ •OC₈H₁₁ Loss of the dimethylphenoxy ra
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Conclusion: A Unified Structural Narrative
The orthogonal data streams from IR, NMR, and MS converge to provide an unequivocal structural assignment for 2-(3,4-Dimethylphenoxy)acetohy
spectroscopy confirms the presence of the essential hydrazide, ether, and aromatic functional groups. NMR spectroscopy provides the precise atomic

detailing the proton and carbon environments and their connectivity. Finally, mass spectrometry verifies the molecular weight and supports the propos

through predictable and logical fragmentation patterns. This comprehensive, self-validating approach exemplifies the rigorous standards required in c

pharmaceutical sciences, ensuring that subsequent research is built on a foundation of confirmed molecular identity.
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